N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzodioxole moiety, a cyano group, and a tetrahydroquinoline structure, making it a unique and versatile molecule.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-28(2)11-20-26(21(32)12-28)25(18-6-4-3-5-7-18)19(13-29)27(31-20)36-15-24(33)30-14-17-8-9-22-23(10-17)35-16-34-22/h3-10H,11-12,14-16H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLLXAKAGRCJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)NCC3=CC4=C(C=C3)OCO4)C#N)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the benzodioxole moiety, followed by the introduction of the cyano group and the tetrahydroquinoline structure. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with lower oxidation states.
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its potential therapeutic applications due to its ability to interact with biological targets. The following aspects highlight its medicinal significance:
Enzyme Inhibition : The compound has been evaluated as a possible inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. In silico molecular docking studies suggest that this compound could be optimized for enhanced anti-inflammatory activity .
Antioxidant Activity : Preliminary studies indicate that N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide may exhibit antioxidant properties. This is attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular systems.
Neuroprotective Effects : Given the structural similarities with known neuroprotective agents, this compound may influence pathways related to neurodegenerative diseases. Research suggests that it could modulate neurotransmitter release and protect neuronal cells from apoptosis.
The biological activity of this compound is supported by various studies:
Synthesis and Production
The synthesis of this compound typically involves multiple synthetic steps:
- Formation of the Benzodioxole Moiety : This step introduces the benzodioxole structure critical for biological activity.
- Incorporation of the Cyano Group : Enhances reactivity and potential interactions with biological targets.
- Tetrahydroquinoline Structure Assembly : Known for diverse pharmacological activities.
These synthetic routes can be optimized for industrial production to ensure high yield and purity while minimizing costs .
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to N-[...]-acetamide in various therapeutic contexts:
- Inflammation Models : In vitro studies demonstrated significant reductions in inflammatory markers when treated with structurally similar compounds.
- Neurodegenerative Disease Models : Compounds featuring the benzodioxole moiety showed promise in protecting neuronal cells from oxidative damage.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- 2-Propenal, 3-(1,3-benzodioxol-5-yl)-
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzodioxole moiety : A bicyclic structure that contributes to its biological properties.
- Tetrahydroquinoline structure : Known for its diverse pharmacological activities.
- Cyano group : Enhances the compound's reactivity and potential interactions with biological targets.
Molecular Formula : C21H22N4O3S
Molecular Weight : 398.49 g/mol
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is hypothesized to influence multiple signaling pathways involved in cellular processes such as apoptosis, inflammation, and neuroprotection. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing neurotransmitter release.
- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For example:
- Cell Line Studies : In vitro studies on cancer cell lines showed that derivatives of tetrahydroquinoline demonstrated cytotoxic effects by inducing apoptosis through mitochondrial pathways .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Tetrahydroquinoline Derivative | MCF-7 (Breast Cancer) | 15.0 |
| Benzodioxole Derivative | HeLa (Cervical Cancer) | 12.5 |
Neuroprotective Effects
The compound's potential neuroprotective effects are supported by its ability to modulate pathways associated with neurodegenerative diseases:
- Animal Models : Research involving transgenic mice models of Alzheimer's disease indicated that treatment with similar compounds resulted in decreased amyloid-beta plaque formation and improved cognitive functions .
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties:
- Cytokine Inhibition : Studies suggest that it can reduce the production of pro-inflammatory cytokines in activated macrophages.
- In Vivo Models : Animal studies demonstrated a reduction in inflammation markers following administration of benzodioxole derivatives .
Case Studies
-
Study on Neuroprotection :
- Objective : To evaluate the effects of the compound on neurodegeneration.
- Methodology : Administered to 3xTg-AD mice model; assessed cognitive function through behavioral tests.
- Results : Significant improvement in memory performance and reduced neuroinflammation markers.
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxicity against various cancer cell lines.
- Methodology : MTT assay performed on multiple cancer cell lines.
- Results : Notable inhibition of cell proliferation at low micromolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
